(5-Carbamoyl-2-methylphenyl)boronic acid is a boronic acid derivative that plays a significant role in various chemical and biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the synthesis of complex organic molecules and in the development of sensors for biomolecules. The compound's structure features a carbamoyl group attached to a methyl-substituted phenyl ring, which enhances its reactivity and solubility.
(5-Carbamoyl-2-methylphenyl)boronic acid belongs to the class of organic compounds known as boronic acids. It is characterized by the presence of a boron atom bonded to a phenyl group, which is further substituted with a carbamoyl group. This classification allows it to participate in various chemical reactions typical of boronic acids, such as Suzuki coupling reactions.
The synthesis of (5-Carbamoyl-2-methylphenyl)boronic acid typically involves several steps:
The reaction conditions often include solvents like toluene or dichloromethane, and may require catalysts such as triethylamine or pyridine to facilitate the acylation process. The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for further applications .
The molecular structure of (5-Carbamoyl-2-methylphenyl)boronic acid can be represented as follows:
This structure features a boron atom bonded to a phenyl ring that carries a methyl and a carbamoyl substituent at specific positions, influencing its reactivity and properties.
The compound's structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the arrangement of atoms and functional groups within the molecule .
(5-Carbamoyl-2-methylphenyl)boronic acid participates in several key chemical reactions:
The reaction conditions for these transformations typically require careful control of temperature and pH, alongside the use of appropriate catalysts and solvents to optimize yields.
The mechanism by which (5-Carbamoyl-2-methylphenyl)boronic acid exerts its effects primarily involves:
Studies have shown that modifications to the boronic acid structure can significantly enhance binding affinity and selectivity towards target biomolecules, highlighting the importance of structural optimization in drug design .
Relevant data regarding these properties can be obtained from empirical studies and material safety data sheets (MSDS) .
(5-Carbamoyl-2-methylphenyl)boronic acid has several notable applications:
The incorporation of boron into medicinal chemistry represents a paradigm shift in pharmaceutical design, evolving from initial skepticism to mainstream acceptance. Boron's journey began with ancient uses of borax and boric acid as antiseptics and preservatives, but misconceptions about potential toxicity limited therapeutic applications for decades [4] [8]. A transformative breakthrough occurred with the isolation of boromycin in 1966 from Streptomyces antibioticus, marking the first boron-containing natural product discovered. This macrolide exhibited remarkable antibiotic activity against Mycobacterium tuberculosis and demonstrated nanomolar potency against HIV-infected cell lines, fundamentally challenging previous toxicity concerns and stimulating scientific interest in boron-based pharmacology [4] [6].
The clinical validation of boron in modern therapeutics commenced with the 2003 FDA approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma treatment. This dipeptidyl boronic acid established the therapeutic viability of boron-containing compounds through its mechanism of reversible covalent binding to the catalytic threonine residue of the 20S proteasome [1] [4]. Subsequent approvals expanded boron's therapeutic footprint: tavaborole (Kerydin®, 2014) for onychomycosis leveraged benzoxaborole chemistry; crisaborole (Eucrisa®, 2017) applied benzoxaborole technology for atopic dermatitis; ixazomib (Ninlaro®, 2015) offered oral bioavailability for multiple myeloma; and vaborbactam (Vabomere®, 2017) emerged as a cyclic boronic acid β-lactamase inhibitor for antibiotic potentiation [6] [8]. This progression demonstrates boron's capacity to address diverse therapeutic targets through distinct mechanisms.
Table 1: Historical Milestones in Boron-Containing Drug Development
Year | Development | Significance |
---|---|---|
1966 | Isolation of boromycin | First natural boron-containing antibiotic with anti-HIV and antitubercular activity |
2003 | FDA approval of bortezomib | First therapeutic boronic acid proteasome inhibitor for multiple myeloma |
2014 | FDA approval of tavaborole | First benzoxaborole antifungal for onychomycosis |
2015 | FDA approval of ixazomib | First oral boronic acid proteasome inhibitor |
2017 | FDA approvals of crisaborole and vaborbactam | Expanded boron applications to dermatology and antibiotic resistance |
Boronic acids confer distinctive molecular properties that overcome limitations of traditional carbon-based pharmaceuticals. Their electronic configuration features a vacant p-orbital, enabling reversible covalent interactions with biological nucleophiles through sp²-sp³ hybridization transitions. This amphiphilic character facilitates formation of tetrahedral adducts with hydroxyl groups in enzyme active sites, particularly efficient against serine proteases and other hydrolytic enzymes [1] [9]. The equilibrium between trigonal and tetrahedral states depends on pH and pKa, allowing rational design of inhibitors with tunable binding kinetics. This reversible covalent mechanism combines the potency advantages of irreversible inhibitors with the selectivity profiles of non-covalent binders, significantly enhancing therapeutic index [2] [6].
Structural versatility positions boronic acids as privileged pharmacophores in multiple drug design contexts:
Table 2: Molecular Advantages of Boronic Acids in Drug Design
Property | Structural Basis | Therapeutic Advantage |
---|---|---|
Reversible covalent binding | sp²-sp³ hybridization transition | Enhanced potency with tunable residence times |
pH-dependent speciation | Tetrahedral anionic form at physiological pH | Targeted enzyme inhibition in specific compartments |
Bioisosteric capability | Similar geometry to carboxylic acids with lower pKa | Improved membrane permeability and metabolic stability |
Hydrogen bonding capacity | Both hydroxyl groups act as H-bond donors and acceptors | Enhanced target affinity and selectivity |
(5-Carbamoyl-2-methylphenyl)boronic acid (Chemical Formula: C₈H₁₀BNO₃; Molecular Weight: 178.99 g/mol; CAS RN: 876189-18-3) represents a structurally optimized boronic acid derivative with distinctive physicochemical properties that potentiate targeted molecular design [3] [5]. The compound features three strategically positioned functional groups: an aromatic boronic acid moiety, an ortho-methyl substituent, and a para-carbamoyl group. This arrangement creates a multifunctional pharmacophore template supporting diverse medicinal chemistry applications. The carbamoyl group (-C(O)NH₂) significantly enhances hydrogen bonding capacity relative to simpler phenylboronic acids, with predicted pKa values of approximately 7.81 ± 0.58, indicating partial ionization at physiological pH for optimal target engagement [5] [7].
The structural elements confer specific advantages in drug discovery contexts:
Synthetic approaches to this compound exemplify modern boronic acid methodologies. The most efficient route employs palladium-catalyzed borylation of methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate followed by acidic hydrolysis, leveraging the stability of boronic esters during synthesis [1] [5]. Alternative pathways include lithium-halogen exchange on 5-(methoxycarbonyl)-2-bromotoluene followed by reaction with trialkyl borates, or direct iridium-catalyzed C-H borylation of para-substituted toluene derivatives [1] [4]. These methods enable gram-scale synthesis with purity exceeding 98%, facilitating structure-activity relationship studies [5].
The compound serves as a versatile building block in proteasome inhibitor development and β-lactamase inhibitor scaffolds. Its carbamoyl group enables specific interactions with backbone amides in enzyme active sites while maintaining optimal physicochemical properties. Computational modeling indicates the carbamoyl oxygen forms hydrogen bonds with Thr21 and Gly47 in proteasome β-subunits, synergizing with boron's covalent interaction with Thr1Oγ [2]. This multi-point binding paradigm enhances selectivity and potency against target enzymes while minimizing off-target effects, demonstrating the compound's significance in advanced molecular design.
Table 3: Synthetic Methods for (5-Carbamoyl-2-methylphenyl)boronic Acid
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C | 65-75% | Functional group tolerance, scalability |
Lithium-Halogen Exchange | n-BuLi, B(OMe)₃, THF, -78°C; followed by acidolysis | 50-60% | Applicable to halogenated precursors |
Iridium-Catalyzed C-H Borylation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂, cyclohexane, 80°C | 40-50% | Atom economy, no pre-functionalization |
Flow Chemistry Bromine-Lithium Exchange | Continuous flow system, B(OMe)₃ | 70-80% | Suppressed side reactions, improved control |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7